molecular formula C10H11NOS B1416354 3-[(4-Methoxyphenyl)sulfanyl]propanenitrile CAS No. 102236-72-6

3-[(4-Methoxyphenyl)sulfanyl]propanenitrile

Cat. No. B1416354
CAS RN: 102236-72-6
M. Wt: 193.27 g/mol
InChI Key: OFZISNCXBQYGRE-UHFFFAOYSA-N
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Description

“3-[(4-Methoxyphenyl)sulfanyl]propanenitrile” is a chemical compound with the CAS Number: 102236-72-6 . It has a molecular formula of C10H11NOS and a molecular weight of 193.27 g/mol.

Scientific Research Applications

Catalysis and Oxidation Studies

3-[(4-Methoxyphenyl)sulfanyl]propanenitrile and its derivatives have been studied in the context of catalysis and oxidation reactions. For instance, the oxidation of similar compounds using iron porphyrin catalysts has been explored, revealing insights into potential applications in lignin degradation and environmental remediation (Cui & Dolphin, 1995).

Synthesis and Characterization

The synthesis and characterization of compounds derived from 3-[(4-Methoxyphenyl)sulfanyl]propanenitrile have been a subject of study. Research has delved into the synthesis of novel ligands and complexes involving this compound, leading to potential applications in materials science and biochemistry (Ghani & Alabdali, 2022).

Structural Analysis and Crystallography

Structural analysis and crystallography of derivatives of 3-[(4-Methoxyphenyl)sulfanyl]propanenitrile have been conducted to understand their molecular configuration and potential applications in material science (Li, Wang, & Xiao, 2011).

Application in Electrolytes for Batteries

Research has also been done on using derivatives of this compound in the formulation of electrolytes for lithium-ion batteries, indicating its potential in enhancing battery safety and performance (Liu et al., 2016).

Proton Exchange Membranes

The compound has been investigated in the context of creating proton exchange membranes for fuel cell applications, showcasing its utility in renewable energy technologies (Kim, Robertson, & Guiver, 2008).

properties

IUPAC Name

3-(4-methoxyphenyl)sulfanylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS/c1-12-9-3-5-10(6-4-9)13-8-2-7-11/h3-6H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZISNCXBQYGRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90651404
Record name 3-[(4-Methoxyphenyl)sulfanyl]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

102236-72-6
Record name 3-[(4-Methoxyphenyl)sulfanyl]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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